(2Z)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide
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Overview
Description
Scientific Research Applications
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, a compound related to (2Z)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide, is used in the natural synthesis of antimalarial drugs. It is synthesized via chemoselective monoacetylation, employing Novozym 435 as a catalyst. This process involves different acyl donors, agitation speeds, solvents, catalyst loadings, mole ratios, and temperatures, emphasizing the compound's importance in drug synthesis and chemical engineering (Magadum & Yadav, 2018).
Protein Tyrosine Phosphatase 1B Inhibitors
Derivatives of this compound have been evaluated for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), showing potential in diabetic treatment. This includes correlation with docking studies and in vivo screenings for antidiabetic activity (Saxena et al., 2009).
Synthesis of Hydroxamic Acids and Ureas
The compound is used in Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process offers good yields without racemization, showing its significance in organic chemistry and drug development (Thalluri, Manne, Dev, & Mandal, 2014).
OxymaPure/DIC in Synthesis
OxymaPure, a derivative of this compound, has shown superiority in the carbodiimide approach for synthesizing α-ketoamide derivatives. This emphasizes its role in improving yield and purity in chemical synthesis (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Antioxidant Properties
The compound and its derivatives have been synthesized and evaluated for their antioxidant activity. This indicates its potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Some derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents, highlighting the compound's role in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2014).
Safety and Hazards
Properties
IUPAC Name |
(2Z)-N-(4-ethylphenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-8-3-5-9(6-4-8)12-10(13)7-11-14/h3-7,14H,2H2,1H3,(H,12,13)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBHWYCGXMTCC-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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